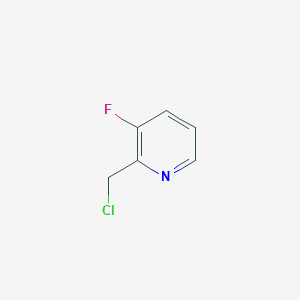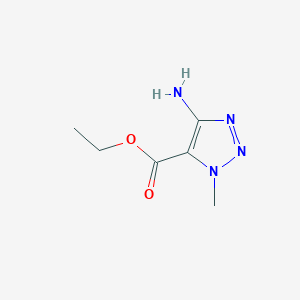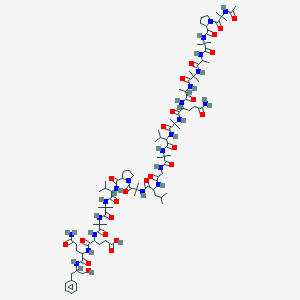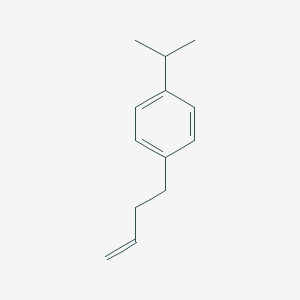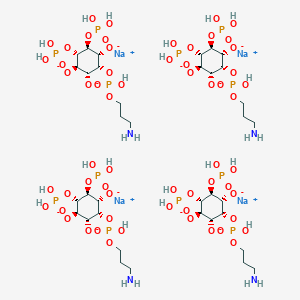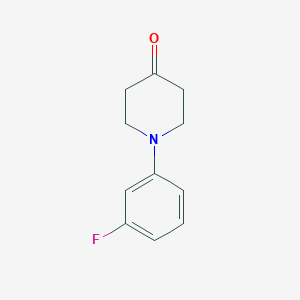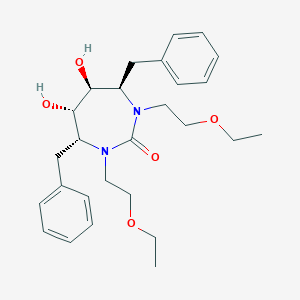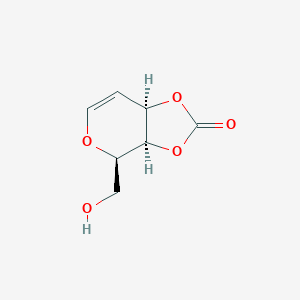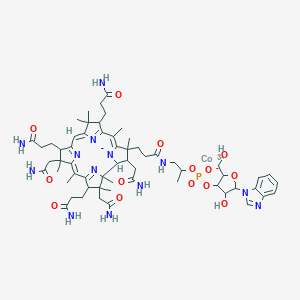
Co-Dmb-Co
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Co-Dmb-Co, also known as cobalt-bis(dicarbollide), is a compound that has been studied for its potential applications in scientific research. This molecule is a cobalt-containing cluster that has been found to have unique properties that make it useful in a variety of fields. In
Aplicaciones Científicas De Investigación
Co-Dmb-Co has been studied for its potential applications in a variety of scientific research fields, including electrochemistry, catalysis, and biomedical research. In electrochemistry, Co-Dmb-Co has been found to be an effective redox mediator and has been used in the development of electrochemical sensors and biosensors. In catalysis, Co-Dmb-Co has been found to be an effective catalyst for a variety of reactions, including hydrogenation, oxidation, and polymerization. In biomedical research, Co-Dmb-Co has been studied for its potential use in cancer therapy and drug delivery.
Mecanismo De Acción
The mechanism of action of Co-Dmb-Co is not fully understood. However, it is believed that the compound acts as a redox mediator, transferring electrons between two different molecules. This process can result in the activation of certain enzymes and the production of reactive oxygen species, which can have both positive and negative effects on cellular processes.
Biochemical and Physiological Effects:
Co-Dmb-Co has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that the compound can induce apoptosis in cancer cells and inhibit the growth of certain types of tumors. Additionally, Co-Dmb-Co has been found to have antioxidant properties and can protect cells from oxidative stress. However, the compound has also been found to be toxic to certain types of cells, including neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Co-Dmb-Co in lab experiments is its relative ease of synthesis. Additionally, the compound has been found to be stable under a variety of conditions, making it a useful tool for a wide range of experiments. However, one limitation of using Co-Dmb-Co is its potential toxicity to certain types of cells. Researchers must take care to use appropriate concentrations of the compound and to monitor its effects on cells carefully.
Direcciones Futuras
There are many potential future directions for research on Co-Dmb-Co. One area of interest is the development of new catalytic reactions using the compound. Additionally, researchers are exploring the potential use of Co-Dmb-Co in drug delivery and cancer therapy. Finally, there is ongoing research into the mechanism of action of Co-Dmb-Co and its potential effects on cellular processes. Overall, Co-Dmb-Co is a promising compound with many potential applications in scientific research.
Métodos De Síntesis
The synthesis of Co-Dmb-Co involves the reaction of cobalt with dicarbollide ligands. This reaction results in the formation of a complex that contains two cobalt atoms and two dicarbollide ligands. The synthesis of Co-Dmb-Co is a relatively simple process and can be carried out using standard laboratory techniques.
Propiedades
Número CAS |
143481-69-0 |
|---|---|
Nombre del producto |
Co-Dmb-Co |
Fórmula molecular |
C60H84CoN13O14P+ |
Peso molecular |
1301.3 g/mol |
Nombre IUPAC |
[5-(benzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;cobalt(3+) |
InChI |
InChI=1S/C60H86N13O14P.Co/c1-29(86-88(83,84)87-51-39(27-74)85-55(50(51)82)73-28-68-36-12-10-11-13-38(36)73)26-67-47(81)20-21-57(6)35(22-44(64)78)54-60(9)59(8,25-46(66)80)34(16-19-43(63)77)49(72-60)31(3)53-58(7,24-45(65)79)32(14-17-41(61)75)37(69-53)23-40-56(4,5)33(15-18-42(62)76)48(70-40)30(2)52(57)71-54;/h10-13,23,28-29,32-35,39,50-51,54-55,74,82H,14-22,24-27H2,1-9H3,(H15,61,62,63,64,65,66,67,69,70,71,72,75,76,77,78,79,80,81,83,84);/q;+3/p-2 |
Clave InChI |
JEVAYNOWXAJMQA-UHFFFAOYSA-L |
SMILES isomérico |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=CC=CC=C87)CO.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=CC=CC=C87)CO.[Co+3] |
SMILES canónico |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)N7C=NC8=CC=CC=C87)CO.[Co+3] |
Sinónimos |
Co-DMB-Co Coalpha-(alpha-5,6-dimethylbenzimidazolyl)-Cobeta-cyanocobamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







